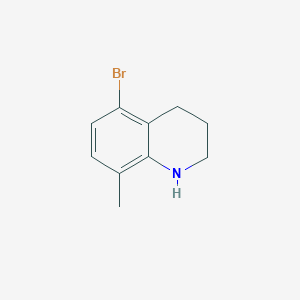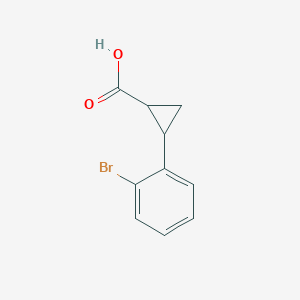![molecular formula C102H183N45O26 B1518671 H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH](/img/structure/B1518671.png)
H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH” is a peptide sequence composed of various amino acids. This sequence includes glutamic acid, leucine, aspartic acid, valine, phenylalanine, glycine, and multiple D-arginine residues. The “Unk” in the sequence represents an unknown or unspecified amino acid. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with protective groups used to prevent unwanted side reactions. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid is attached to a solid resin.
Deprotection: The protective group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, with its own protective group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, techniques such as high-performance liquid chromatography (HPLC) are used to purify the synthesized peptides to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using various coupling reagents such as carbodiimides (e.g., EDC) and activating agents like HOBt.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides play crucial roles in cellular signaling, enzyme activity, and protein-protein interactions.
Medicine: Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and hormone analogs.
Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors and modulate signaling pathways.
Enzymes: Peptides can act as substrates or inhibitors of enzymes, affecting their activity.
Proteins: Peptides can interact with other proteins, influencing their function and stability.
The specific pathways involved depend on the peptide’s sequence and the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Peptides can be compared based on their amino acid composition, sequence, and biological activity. Similar compounds to “H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH” include:
Other Arginine-Rich Peptides: Peptides with multiple arginine residues, which are known for their ability to penetrate cell membranes and interact with nucleic acids.
Glutamic Acid-Containing Peptides: Peptides with glutamic acid residues, which can participate in various biochemical reactions due to their acidic nature.
Aspartic Acid-Containing Peptides: Peptides with aspartic acid residues, which are involved in metal ion binding and catalysis.
The uniqueness of “this compound” lies in its specific sequence and the presence of multiple D-arginine residues, which can impart distinct biological properties.
Eigenschaften
Molekularformel |
C102H183N45O26 |
|---|---|
Molekulargewicht |
2455.8 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(1R)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H183N45O26/c1-51(2)44-67(143-91(170)70(48-76(155)156)146-90(169)68(45-52(3)4)144-79(158)56(103)31-33-74(151)152)71(148)46-54(7)78(157)147-77(53(5)6)92(171)141-65(32-34-75(153)154)89(168)145-69(47-55-20-9-8-10-21-55)80(159)132-49-72(149)131-50-73(150)133-57(22-11-35-122-94(104)105)81(160)134-58(23-12-36-123-95(106)107)82(161)135-59(24-13-37-124-96(108)109)83(162)136-60(25-14-38-125-97(110)111)84(163)137-61(26-15-39-126-98(112)113)85(164)138-62(27-16-40-127-99(114)115)86(165)139-63(28-17-41-128-100(116)117)87(166)140-64(29-18-42-129-101(118)119)88(167)142-66(93(172)173)30-19-43-130-102(120)121/h8-10,20-21,51-54,56-71,77,148H,11-19,22-50,103H2,1-7H3,(H,131,149)(H,132,159)(H,133,150)(H,134,160)(H,135,161)(H,136,162)(H,137,163)(H,138,164)(H,139,165)(H,140,166)(H,141,171)(H,142,167)(H,143,170)(H,144,158)(H,145,168)(H,146,169)(H,147,157)(H,151,152)(H,153,154)(H,155,156)(H,172,173)(H4,104,105,122)(H4,106,107,123)(H4,108,109,124)(H4,110,111,125)(H4,112,113,126)(H4,114,115,127)(H4,116,117,128)(H4,118,119,129)(H4,120,121,130)/t54-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65+,66-,67+,68+,69+,70+,71+,77+/m1/s1 |
InChI-Schlüssel |
NFKBFAHKRIOTPW-RYWZPGJFSA-N |
Isomerische SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O |
Kanonische SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1518592.png)


![(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B1518595.png)
![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B1518596.png)









